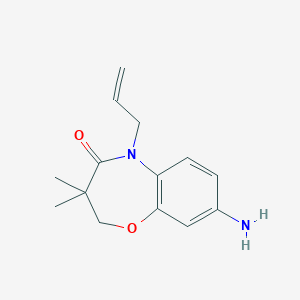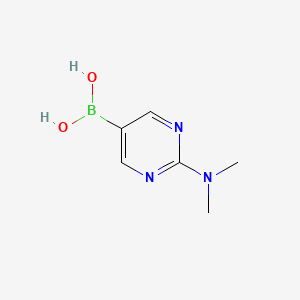
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
5-Allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, also known as 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, is a synthetic compound with a variety of potential applications in scientific research. It is a derivative of benzoxazepine, which is a heterocyclic compound with a five-membered ring. 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Scientific Research Applications
Chemistry and Biological Activity
Benzoxazepines, including compounds structurally similar to 5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one, have been explored for their significant biological activities. The chemistry and biological activity of new 3-benzazepines have been studied, with compounds showing cytotoxicity to human leukemia cells, potential for DNA interaction, and inhibition of multi-drug resistance pumps in mouse lymphoma cells, highlighting their importance in cancer research and therapy Kawase, Saito, & Motohashi, 2000.
Pharmacological Properties of 1,5-Benzoxazepines
1,5-Benzoxazepines are distinguished by their pharmacological properties, including anticancer, antibacterial, and antifungal activities. These compounds have shown potential in treating neuronal disorders like Alzheimer's and Parkinson's disease, emphasizing their significance in developing new therapeutic agents Stefaniak & Olszewska, 2021.
Synthetic Approaches and Biological Applications
The synthesis and biological applications of benzodiazepines and related compounds have been a focal point of research. These compounds are important in the pharmaceutical industry for their roles in organic synthesis and medicinal chemistry, especially 1,4- and 1,5-benzodiazepines, which have shown a wide range of biological activities such as anticonvulsion and anti-anxiety Teli, Teli, Soni, Sahiba, & Agarwal, 2023.
Antimicrobial and Antineoplastic Potential
Research on benzoxazinoids, including benzoxazinones and benzoxazolinones, has revealed their role in plant defense and potential as antimicrobial agents. The backbone of 1,4-benzoxazin-3-one has been proposed as a scaffold for designing new antimicrobial compounds, demonstrating the versatile applications of benzoxazepine-related structures in creating novel therapeutics de Bruijn, Gruppen, & Vincken, 2018.
properties
IUPAC Name |
8-amino-3,3-dimethyl-5-prop-2-enyl-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h4-6,8H,1,7,9,15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKTNLLHPKHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)N)N(C1=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-allyl-8-amino-3,3-dimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)



![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)


![[(3-Fluorophenyl)methyl]boronic acid](/img/structure/B1439148.png)
![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)
